molecular formula C20H17N3O3 B13691131 Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate

Cat. No.: B13691131
M. Wt: 347.4 g/mol
InChI Key: NQZPZYKLNUKMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a (5-phenyl-2-pyrazinyl)methyl moiety.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 4-[(5-phenylpyrazin-2-yl)methylcarbamoyl]benzoate

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)16-9-7-15(8-10-16)19(24)23-12-17-11-22-18(13-21-17)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,24)

InChI Key

NQZPZYKLNUKMAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate typically involves the reaction of 5-phenyl-2-pyrazinecarboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The pyrazine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Structural Features Biological Activity/Properties Distinctive Traits vs. Target Compound
Methyl 5-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)pyrazine-2-carboxylate (B5) Pyrazine ring, carbamoyl linkers, benzoate ester Tested against multiple myeloma; HDAC inhibition Additional 2-aminophenyl group enhances target specificity
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine ring, ethyl ester, phenethylamino Unspecified (likely kinase/enzyme modulation) Pyridazine vs. pyrazine; ester chain length affects solubility
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate Thiazole ring, cyclohexyl group Antimicrobial, material science applications Thiazole’s sulfur atom vs. pyrazine’s nitrogen; altered bioactivity
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate Thiophene ring, carbamoyl linker Anti-inflammatory potential Thiophene’s electronic properties vs. pyrazine’s aromaticity
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate Oxadiazole ring Enzyme inhibition, anticancer Oxadiazole’s dual nitrogen atoms vs. pyrazine’s diazine structure

Physicochemical Properties

  • Solubility : The benzoate ester improves lipid solubility vs. carboxylic acid analogs (e.g., B6 in ) .
  • Stability : Pyrazine’s aromaticity may enhance metabolic stability compared to thiophene or thiazole derivatives, which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.